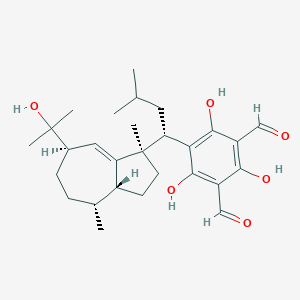

Macrocarpal O

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-[(1S)-1-[(1R,3aR,4R,7R)-7-(2-hydroxypropan-2-yl)-1,4-dimethyl-3,3a,4,5,6,7-hexahydro-2H-azulen-1-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40O6/c1-15(2)11-22(23-25(32)19(13-29)24(31)20(14-30)26(23)33)28(6)10-9-18-16(3)7-8-17(12-21(18)28)27(4,5)34/h12-18,22,31-34H,7-11H2,1-6H3/t16-,17-,18-,22-,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUKIJLQDSQXHDI-BBHKXTTBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C=C2C1CCC2(C)C(CC(C)C)C3=C(C(=C(C(=C3O)C=O)O)C=O)O)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H](C=C2[C@@H]1CC[C@]2(C)[C@H](CC(C)C)C3=C(C(=C(C(=C3O)C=O)O)C=O)O)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Natural Sources of Macrocarpal O

Introduction

Macrocarpal O is a member of the macrocarpal family, a group of complex phloroglucinol-sesquiterpene derivatives. These compounds have garnered significant interest within the scientific community due to their diverse biological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound, alongside detailed experimental protocols for the isolation of related macrocarpals, quantitative data where available, and a proposed biosynthetic pathway. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Natural Sources

The primary known natural source of this compound is the leaves of Eucalyptus globulus , a species of eucalyptus tree native to Australia. While the presence of this compound in E. globulus has been documented, the scientific literature currently lacks specific quantitative data on its concentration and yield from this source. Research has more extensively covered other members of the macrocarpal family, such as Macrocarpals A, B, and C, which are also found in Eucalyptus species.

For instance, Macrocarpals A, B, and C have been successfully isolated from the leaves of Eucalyptus globulus.[1][2][3] Additionally, a range of other macrocarpals, designated A through G, have been identified and isolated from the leaves of a related species, Eucalyptus macrocarpa.[4][5]

Quantitative Data on Related Macrocarpals

| Compound | Plant Source | Starting Material | Yield (mg) | Molar Yield (%) | Reference |

| Macrocarpal A | Eucalyptus globulus | 20 g of leaves | 3.1 | 0.0155% | [1] |

| Macrocarpal B | Eucalyptus globulus | 20 g of leaves | 5.4 | 0.027% | [1] |

Experimental Protocols

The following are detailed methodologies for the isolation of macrocarpals from Eucalyptus leaves. These protocols, while not specific to this compound, represent established techniques for the extraction and purification of this class of compounds and can be adapted for the targeted isolation of this compound.

Protocol 1: Isolation of Macrocarpals A, B, and C from Eucalyptus globulus [1]

-

Extraction: Twenty grams of dried E. globulus leaves are extracted with methanol.

-

Partitioning: The resulting methanol extract is partitioned using a chloroform/methanol/water solvent system in a 4:1:5 (v/v/v) ratio.

-

Chromatography: The chloroform-soluble fraction is subjected to silica gel column chromatography. A stepwise elution is performed with a hexane/ethyl acetate gradient (50:1, 20:1, 10:1, 1:1, and 0:1), followed by a final elution with methanol.

-

Purification: The fractions containing the target macrocarpals are further purified by reverse-phase High-Performance Liquid Chromatography (HPLC) to yield pure Macrocarpals A, B, and C.

Protocol 2: Isolation of Macrocarpal C from Eucalyptus globulus [6]

-

Extraction: Fresh leaves of E. globulus are subjected to extraction with 95% ethanol under reflux conditions for 1 hour. This process is repeated twice.

-

Drying and Partitioning: The combined ethanolic extracts are dried and then partitioned with n-hexane. This partitioning step is repeated.

-

Chromatographic Purification: The resulting n-hexane fractions are combined and subjected to further chromatographic purification to isolate Macrocarpal C.

Workflow for Macrocarpal Isolation

A generalized workflow for the isolation of macrocarpals from Eucalyptus leaves.

Signaling Pathways and Biosynthesis

The biosynthesis of macrocarpals is believed to involve the coupling of a phloroglucinol derivative with a sesquiterpene precursor. Specifically for macrocarpal A, it has been proposed that the biosynthetic pathway originates from an isovaleroylphloroglucinol dialdehyde precursor and bicyclogermacrene.[7] This suggests a general pathway for other macrocarpals, including this compound, likely involving similar precursors with variations in the subsequent enzymatic modifications.

Proposed Biosynthetic Pathway for Macrocarpals

A proposed biosynthetic pathway leading to the formation of this compound.

References

- 1. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Discovery and Isolation of Macrocarpals from Eucalyptus

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrocarpals are a class of phloroglucinol-diterpene and -sesquiterpene derivatives found in various species of the Eucalyptus genus. These compounds have garnered significant interest in the scientific community due to their diverse biological activities, including potent antibacterial, antifungal, and enzyme-inhibiting properties. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of these promising natural products, with a focus on Macrocarpal A and related compounds. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and development.

Discovery and Sourcing

The initial discovery of macrocarpals was driven by screening programs aimed at identifying bioactive compounds from plant sources. Macrocarpal A, a novel antibacterial compound, was first isolated from the leaves of Eucalyptus macrocarpa, a species native to Western Australia known for its large, striking red flowers.[1][2][3] Subsequently, a series of related compounds, including Macrocarpals B through G, were also isolated from the same species.[4] Other Eucalyptus species, such as Eucalyptus globulus, have been identified as sources of various macrocarpals, including Macrocarpals A, B, and C.[5][6][7]

The user's query for "Macrocarpal O" did not yield specific results for a compound with that designation in the initial searches. It is plausible that this is a less common name or a potential misspelling of a more well-documented macrocarpal, such as Macrocarpal A. This guide, therefore, focuses on the well-characterized macrocarpals.

Experimental Protocols: Isolation and Purification

The isolation of macrocarpals from Eucalyptus leaves generally involves a multi-step process of extraction, fractionation, and chromatographic purification. The following protocols are a synthesis of methodologies reported in the scientific literature.

Extraction

A common starting point for the isolation of macrocarpals is the extraction of dried and powdered Eucalyptus leaves.

-

Methanol Extraction:

-

Acetone Extraction:

-

An alternative method involves the extraction of leaves with an 80% aqueous acetone solution.[4]

-

Fractionation and Purification

The crude extract is then subjected to various chromatographic techniques to separate the complex mixture of compounds.

-

Silica Gel Column Chromatography:

-

A stepwise elution is performed using a gradient of solvents. A typical gradient might start with hexane and progressively increase in polarity with the addition of ethyl acetate, followed by methanol.[6] For instance, a gradient of hexane/ethyl acetate (50:1, 20:1, 10:1, 1:1, and 0:1) followed by pure methanol can be used.[6]

-

Another approach utilizes a chloroform-methanol gradient.[4]

-

Sephadex LH-20 Column Chromatography:

-

Active fractions from the silica gel column can be further purified using a Sephadex LH-20 column with methanol as the mobile phase.[1]

-

-

High-Performance Liquid Chromatography (HPLC):

-

Final purification is often achieved using preparative reversed-phase HPLC.[4][6]

-

A C8 or C18 column is typically employed.[8]

-

A common mobile phase is a gradient of methanol and water, sometimes with the addition of a small amount of acetic acid to improve peak shape.[4] For example, a gradient from 70% methanol/30% water to 100% methanol over 60 minutes has been used.[8]

-

The following diagram illustrates a general workflow for the isolation and purification of macrocarpals.

Structural Elucidation

The chemical structure of the isolated macrocarpals is determined using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to determine the carbon-hydrogen framework of the molecule.[6][9]

-

Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition.[6]

-

X-ray Crystallography: Used to determine the three-dimensional structure of crystalline compounds with high accuracy.[1][2]

Quantitative Data

The yield and biological activity of macrocarpals can vary depending on the Eucalyptus species, geographical location, and the specific isolation protocol used.

Table 1: Yield of Macrocarpals from Eucalyptus macrocarpa

| Macrocarpal | Yield (mg) from 2880 g of leaves |

| A | 252.5 |

| B | 51.9 |

| C | 20.0 |

| D | 56.8 |

| E | 14.6 |

| F | 11.4 |

| G | 47.3 |

Data from a single study and may vary.[4]

Table 2: Antibacterial Activity of Macrocarpals (Minimum Inhibitory Concentration - MIC)

| Compound | Bacillus subtilis (µg/mL) | Staphylococcus aureus (µg/mL) |

| Macrocarpal A | < 0.2 | 0.4 |

MIC is the lowest concentration of a substance that prevents visible growth of a bacterium.[2]

Table 3: Dipeptidyl Peptidase 4 (DPP-4) Inhibition by Macrocarpals from Eucalyptus globulus

| Compound | Inhibition at 500 µM | Inhibition at 50 µM |

| Macrocarpal A | ~30% | Not reported |

| Macrocarpal B | ~30% | Not reported |

| Macrocarpal C | Not reported | ~90% |

DPP-4 is an enzyme involved in glucose metabolism and a target for type 2 diabetes treatment.[6][9]

Mechanism of Action and Signaling Pathways

The biological activities of macrocarpals are attributed to their unique chemical structures, which allow them to interact with various cellular targets.

Antifungal Activity of Macrocarpal C

The antifungal mode of action of Macrocarpal C has been investigated and is proposed to involve a multi-pronged attack on fungal cells.[4][9][10]

-

Increased Membrane Permeability: Macrocarpal C disrupts the integrity of the fungal cell membrane, leading to increased permeability.[4][9]

-

Generation of Reactive Oxygen Species (ROS): The compound induces the production of ROS within the fungal cell, leading to oxidative stress and damage to cellular components.[4][9][10]

-

DNA Fragmentation: Macrocarpal C has been shown to cause fragmentation of fungal DNA, ultimately leading to apoptosis or programmed cell death.[4][10]

The following diagram illustrates the proposed antifungal mechanism of Macrocarpal C.

Antibacterial Activity

The antibacterial mechanism of phloroglucinol derivatives, including macrocarpals, is believed to involve the disruption of bacterial cell membranes and the induction of oxidative stress.[6][11] These compounds can intercalate into the lipid bilayer of the bacterial membrane, leading to a loss of structural integrity and function. This can result in the leakage of intracellular components and ultimately cell death. The generation of ROS further contributes to the antibacterial effect by damaging essential cellular macromolecules.

DPP-4 Inhibition

Macrocarpals A, B, and C have been identified as inhibitors of dipeptidyl peptidase 4 (DPP-4), an enzyme that plays a crucial role in glucose homeostasis.[6][9] By inhibiting DPP-4, these compounds can increase the levels of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner. This mechanism of action makes DPP-4 inhibitors a valuable class of drugs for the management of type 2 diabetes. The distinct, steep inhibition curve of Macrocarpal C suggests that it may act through a mechanism involving self-aggregation.[6][12]

The signaling pathway for DPP-4 inhibition involves the direct binding of the macrocarpal to the active site of the DPP-4 enzyme, preventing it from degrading its natural substrates.

Conclusion and Future Perspectives

Macrocarpals isolated from Eucalyptus species represent a promising class of natural products with significant therapeutic potential. Their diverse biological activities, including antibacterial, antifungal, and DPP-4 inhibitory effects, make them attractive lead compounds for drug development. This technical guide has provided a comprehensive overview of the discovery, isolation, and characterization of these compounds, along with insights into their mechanisms of action.

Further research is warranted to fully elucidate the structure-activity relationships of different macrocarpals and to explore their potential in preclinical and clinical studies. The detailed experimental protocols and quantitative data presented here serve as a foundation for future investigations into this exciting family of natural products. The development of synthetic and semi-synthetic analogs of macrocarpals could also lead to the discovery of new therapeutic agents with improved potency and pharmacokinetic properties.

References

- 1. ovid.com [ovid.com]

- 2. Roles and Mechanisms of Dipeptidyl Peptidase 4 Inhibitors in Vascular Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Antimicrobial activity and mechanism of anti-MRSA of phloroglucinol derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Antibacterial activity and synergistic antibiotic mechanism of trialdehyde phloroglucinol against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PMC [pmc.ncbi.nlm.nih.gov]

The Putative Biosynthesis of Macrocarpals in Plants: A Technical Guide for Researchers

Abstract

Macrocarpals are a significant class of phloroglucinol-terpene adducts predominantly found in the plant genus Eucalyptus. These compounds exhibit a wide range of biological activities, including potent antibacterial properties, making them promising candidates for drug discovery and development. Despite their therapeutic potential, the complete biosynthetic pathway of macrocarpals in plants remains to be fully elucidated. This technical guide provides a comprehensive overview of the current understanding of macrocarpal biosynthesis, presenting a putative pathway based on established precursor biosynthesis and hypothesized enzymatic reactions. This document details the biosynthesis of the phloroglucinol and terpene precursors, proposes a mechanism for their coupling, and outlines subsequent tailoring reactions. Furthermore, it includes quantitative data on macrocarpal concentrations in plant tissues and detailed experimental protocols for their extraction and analysis, aiming to equip researchers with the necessary information to advance the study of these complex natural products.

Introduction

Macrocarpals are a class of specialized metabolites structurally defined by a phloroglucinol core, often formylated, linked to a sesquiterpene (C15) or diterpene (C20) moiety.[1][2] Found primarily in Eucalyptus species, these compounds are part of a larger group known as formylated phloroglucinol compounds (FPCs) or phloroglucinol-meroterpenoids.[3][4] The unique hybrid structure of macrocarpals contributes to their significant biological activities, including antibacterial and enzyme-inhibiting properties.[2][5] Understanding their biosynthesis is crucial for enabling biotechnological production and for the rational design of novel therapeutic agents. This guide synthesizes the current knowledge to propose a putative biosynthetic pathway for macrocarpals and provides practical information for their study.

Putative Biosynthetic Pathway of Macrocarpals

The biosynthesis of macrocarpals is hypothesized to occur in three main stages: 1) formation of the phloroglucinol core, 2) synthesis of the terpene precursor, and 3) coupling of the two precursors followed by tailoring reactions.

Biosynthesis of the Phloroglucinol Core

The phloroglucinol (1,3,5-trihydroxybenzene) core of macrocarpals is likely synthesized via the polyketide pathway. In this pathway, a type III polyketide synthase, specifically a phloroglucinol synthase, catalyzes the iterative condensation and cyclization of three molecules of malonyl-CoA.[6][7][8][9] While this has been well-characterized in bacteria, a similar mechanism is proposed to occur in plants.[10][11]

dot

Caption: Biosynthesis of the phloroglucinol core via the polyketide pathway.

Biosynthesis of Terpene Precursors

The terpene moieties of macrocarpals, which can be sesquiterpenes (C15) or diterpenes (C20), are synthesized from the universal five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors are generated through the mevalonate (MVA) and/or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways.

For the formation of a sesquiterpene backbone, two molecules of IPP and one molecule of DMAPP are condensed to form farnesyl pyrophosphate (FPP, C15) by FPP synthase.[4][12] For a diterpene backbone, three molecules of IPP and one molecule of DMAPP are condensed to form geranylgeranyl pyrophosphate (GGPP, C20) by GGPP synthase.[3][13][14] Subsequently, terpene synthases (TPS) or cyclases catalyze the conversion of these linear pyrophosphates into a vast array of cyclic and acyclic terpene skeletons.[1][2][15][16][17] The specific terpene synthases involved in macrocarpal biosynthesis in Eucalyptus have not yet been identified.

dot

Caption: General biosynthetic pathway of sesquiterpene and diterpene precursors.

Putative Coupling and Tailoring Reactions

The crucial step in macrocarpal biosynthesis is the coupling of the phloroglucinol core with the terpene pyrophosphate precursor. This reaction is likely catalyzed by a prenyltransferase, which facilitates the electrophilic addition of the terpene moiety to the electron-rich aromatic ring of phloroglucinol.[18][19][20] The specific prenyltransferase responsible for this transformation in Eucalyptus is yet to be identified.

Following the coupling, a series of tailoring reactions, including formylation, oxidation, and further cyclization, are hypothesized to occur, leading to the diverse array of macrocarpal structures. The formyl groups present on many macrocarpals are likely introduced by formyltransferases. Subsequent intramolecular cyclizations, potentially enzyme-catalyzed or spontaneous, could then form the complex ring systems characteristic of many macrocarpals.[21]

dot

Caption: A putative pathway for the biosynthesis of macrocarpals.

Quantitative Data

Quantitative analysis of macrocarpals and other FPCs in Eucalyptus species has revealed significant variation in their concentrations depending on the species, tissue type, and developmental stage. The table below summarizes representative quantitative data from the literature.

| Compound Class | Eucalyptus Species | Tissue | Concentration (mg/g DW) | Reference |

| Total FPCs | E. camphora | Expanded Leaves | 65 | [13] |

| Total FPCs | E. globulus | Expanded Leaves | 41 | [13] |

| Sideroxylonals | E. melliodora | Leaves | up to 52 | [13] |

| Sideroxylonals | E. loxophleba ssp. lissophloia | Leaves | up to 100 | [13] |

| Macrocarpals A-G | E. macrocarpa | Leaves | Yields from 2880g: A: 252.5mg, B: 51.9mg, C: 20.0mg, D: 56.8mg, E: 14.6mg, F: 11.4mg, G: 47.3mg | [22] |

Experimental Protocols

Extraction of Macrocarpals from Eucalyptus Leaves

This protocol is adapted from the methods described for the isolation of macrocarpals B-G from Eucalyptus macrocarpa.[22]

-

Harvesting and Drying: Collect fresh leaves of the desired Eucalyptus species. Air-dry the leaves at room temperature until a constant weight is achieved.

-

Grinding: Grind the dried leaves into a fine powder using a laboratory mill.

-

Extraction:

-

Macerate the powdered leaf material (e.g., 2.88 kg) with 80% acetone at room temperature with occasional stirring for 48 hours.

-

Filter the extract through cheesecloth and then filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain an aqueous residue.

-

-

Fractionation:

-

Partition the aqueous residue with ethyl acetate.

-

Separate the ethyl acetate layer and concentrate it to dryness to yield a crude extract.

-

Wash the neutral fraction of the crude extract with hexane to remove non-polar compounds.

-

-

Chromatographic Separation:

-

Subject the resulting paste to silica gel column chromatography.

-

Elute the column with a gradient of chloroform-methanol (e.g., 5:1 followed by 2:1) to obtain active fractions.

-

Further purify the active fractions using Sephadex LH-20 column chromatography with methanol as the eluent.

-

Final purification can be achieved by reversed-phase High-Performance Liquid Chromatography (HPLC) using a methanol-acetic acid-water mobile phase.[22]

-

Analysis of Macrocarpals by UHPLC-DAD-ESI-Q-TOF-MS/MS

This protocol is based on the method developed for the quantification and localization of FPCs.[13]

-

Sample Preparation: Extract finely ground plant material (e.g., 10 mg) with 1 mL of 80% methanol containing an internal standard. Vortex and sonicate the mixture, then centrifuge to pellet the debris.

-

UHPLC Conditions:

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

-

Flow Rate: A typical flow rate for UHPLC (e.g., 0.4 mL/min).

-

Injection Volume: 1-5 µL.

-

-

DAD Detection: Monitor the eluent at a wavelength of 275 nm, which is characteristic for FPCs.

-

MS/MS Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in negative mode.

-

Mass Analyzer: Quadrupole time-of-flight (Q-TOF).

-

Data Acquisition: Acquire data in MS and MS/MS modes to obtain accurate mass and fragmentation patterns for compound identification.

-

dot

References

- 1. Mining methods and typical structural mechanisms of terpene cyclases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Sesquiterpene - Wikipedia [en.wikipedia.org]

- 5. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Phloroglucinol synthase - Wikipedia [en.wikipedia.org]

- 10. Biosynthesis of phloroglucinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. A review: biosynthesis of plant-derived labdane-related diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Class II terpene cyclases: structures, mechanisms, and engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Plant prenyltransferases: Diversity, catalytic activities, mechanisms, and application in heterologous production of prenylated natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Plant Aromatic Prenyltransferases: Tools for Microbial Cell Factories - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Late-Stage Terpene Cyclization by an Integral Membrane Cyclase in the Biosynthesis of Isoprenoid Epoxycyclohexenone Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 22. tandfonline.com [tandfonline.com]

Spectroscopic Data for Macrocarpal O Identification: A Technical Overview

Despite a comprehensive search for spectroscopic data pertaining to the identification of Macrocarpal O, including its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, no specific experimental values for this compound could be located in the available scientific literature and databases. While information is available for a range of other macrocarpal compounds isolated from Eucalyptus species, such as Macrocarpals A, B, C, and G, data for this compound remains elusive.

This technical guide aims to provide a framework for the identification of novel phloroglucinol-diterpene adducts like macrocarpals, outlining the general methodologies and data presentation expected by researchers in the field of natural product chemistry and drug development. While the specific data for this compound is not available, the following sections detail the typical experimental protocols and data interpretation used for the characterization of this class of compounds.

General Experimental Protocols for Macrocarpal Isolation and Characterization

The isolation and identification of macrocarpals from Eucalyptus species typically involves a multi-step process combining extraction, chromatographic separation, and spectroscopic analysis.

Extraction

A general workflow for the extraction of macrocarpals is depicted in the diagram below. The process usually begins with the air-drying and grinding of plant material, followed by extraction with organic solvents of increasing polarity.

Caption: General workflow for the extraction of macrocarpals.

Chromatographic Separation

The crude extract, containing a complex mixture of compounds, is then subjected to various chromatographic techniques to isolate the individual macrocarpals. A typical separation cascade is illustrated below.

Biological Activity Screening of Macrocarpal O: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrocarpal O, a member of the phloroglucinol-terpene derivatives known as macrocarpals, is a natural product isolated from Eucalyptus species. This technical guide provides a comprehensive overview of the current knowledge on the biological activities of this compound and its related compounds. The document details its cytotoxic, antimicrobial, and potential anti-inflammatory and antioxidant properties. Experimental protocols for the key assays and visual representations of the implicated signaling pathways are provided to facilitate further research and drug development efforts.

Biological Activities of this compound

This compound has demonstrated a range of biological activities, with the most pronounced effects observed in cytotoxicity and antimicrobial assays. While direct evidence for its anti-inflammatory and antioxidant effects is still emerging, studies on related macrocarpals and extracts from their natural sources suggest a strong potential for these activities.

Cytotoxic Activity

This compound has exhibited notable cytotoxic effects against human cancer cell lines. This activity is a critical starting point for the investigation of its potential as an anticancer agent.

Table 1: Cytotoxic Activity of this compound

| Cell Line | Assay Type | Incubation Time (hrs) | IC50 (μM) | Reference |

| A549 (Human lung carcinoma) | SRB | 72 | < 10 | [1] |

| HL-60 (Human promyelocytic leukemia) | MTT | 72 | < 10 | [1] |

Antimicrobial Activity

Macrocarpals, as a class of compounds, have shown significant antibacterial activity, particularly against Gram-positive bacteria. This suggests their potential as novel antibiotic leads.

Table 2: Antibacterial Spectrum of Macrocarpals

| Bacterial Strain | Activity | Reference |

| Bacillus subtilis | Active | [2] |

| Staphylococcus aureus | Active | [2] |

Antifungal Activity

While specific data for this compound is limited, the closely related Macrocarpal C has been shown to possess potent antifungal activity. The proposed mechanism involves the disruption of fungal cell membrane integrity, induction of reactive oxygen species (ROS), and ultimately, apoptosis.

Table 3: Antifungal Activity of Macrocarpal C

| Fungal Strain | Assay Type | MIC (µg/mL) | Reference |

| Trichophyton mentagrophytes | Broth Dilution | 1.95 | [3] |

Anti-inflammatory and Antioxidant Activities

Extracts from Eucalyptus species, rich in macrocarpals, have demonstrated both anti-inflammatory and antioxidant properties. The proposed anti-inflammatory mechanism involves the inhibition of key inflammatory mediators. While specific quantitative data for this compound is not yet available, the general activity of related compounds suggests a promising area for future investigation.

Enzyme Inhibitory Activity

Macrocarpal C has been identified as a potent inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. This finding suggests a potential therapeutic application for macrocarpals in the management of type 2 diabetes.

Table 4: DPP-4 Inhibitory Activity of Macrocarpals

| Compound | Concentration (µM) | % Inhibition | Reference |

| Macrocarpal A | 500 | ~30 | [4][5][6][7] |

| Macrocarpal B | 500 | ~30 | [4][5][6][7] |

| Macrocarpal C | 50 | 90 | [4][5][6][7] |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further screening of this compound and its analogues.

Cytotoxicity Assays

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with various concentrations of this compound and incubate for the desired period (e.g., 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

This assay is based on the ability of SRB to bind to protein components of cells, providing a measure of cell mass.

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Cell Fixation: Gently aspirate the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

-

Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

-

Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

-

Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Antimicrobial Assay

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Preparation of Agar Plates: Prepare a series of agar plates containing two-fold dilutions of this compound.

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

-

Inoculation: Spot-inoculate the bacterial suspension onto the surface of the agar plates.

-

Incubation: Incubate the plates under appropriate conditions for the specific bacteria (e.g., 37°C for 24 hours).

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Antifungal Mechanism of Action Assays

This assay uses a fluorescent dye that can only enter cells with compromised plasma membranes.

-

Fungal Culture: Grow the fungal strain to the desired phase.

-

Staining: Resuspend the fungal cells in a suitable buffer containing SYTOX Green dye.

-

Compound Treatment: Add various concentrations of the test compound.

-

Fluorescence Measurement: Measure the fluorescence intensity at an excitation of ~485 nm and an emission of ~525 nm. An increase in fluorescence indicates membrane damage.

This assay utilizes a probe that becomes fluorescent upon oxidation by ROS.

-

Cell Loading: Incubate fungal cells with DCFH-DA solution.

-

Compound Treatment: Treat the cells with the test compound.

-

Fluorescence Measurement: Measure the fluorescence intensity at an excitation of ~485 nm and an emission of ~535 nm. An increase in fluorescence indicates ROS production.

This assay detects DNA breaks, a hallmark of apoptosis.

-

Cell Fixation and Permeabilization: Fix the fungal cells and permeabilize the cell walls.

-

TUNEL Reaction: Incubate the cells with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs.

-

Analysis: Analyze the cells by fluorescence microscopy or flow cytometry to detect labeled DNA.

Signaling Pathways and Experimental Workflows

The biological activities of this compound and related compounds are likely mediated through the modulation of various cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate some of the key pathways and experimental workflows discussed in this guide.

Conclusion and Future Directions

This compound has emerged as a promising natural product with significant cytotoxic and antimicrobial activities. While its anti-inflammatory and antioxidant potential is strongly suggested by studies on related compounds, further direct investigation is required to quantify these effects and elucidate the underlying molecular mechanisms. The detailed protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers to build upon the existing knowledge and to further explore the therapeutic potential of this compound. Future studies should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic profiling, and lead optimization to fully realize the drug development potential of this fascinating natural product.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

In Vitro Effects of Macrocarpals: A Technical Overview

A focus on Macrocarpal C due to the current absence of published in vitro studies on Macrocarpal O.

This technical guide provides a comprehensive overview of the preliminary in vitro studies on the biological effects of macrocarpals, with a primary focus on Macrocarpal C, a phloroglucinol derivative isolated from Eucalyptus species. Due to the limited availability of specific data on "this compound" in the current scientific literature, this document synthesizes the existing research on closely related macrocarpal compounds. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.

Antifungal Activity of Macrocarpal C

Macrocarpal C has demonstrated significant antifungal properties, particularly against the dermatophyte Trichophyton mentagrophytes.[1][2] The primary mechanisms of its antifungal action involve the disruption of fungal cell membrane integrity, induction of oxidative stress, and initiation of apoptosis.[1][2]

Quantitative Data on Antifungal Effects

The following table summarizes the key quantitative findings from in vitro studies on the antifungal activity of Macrocarpal C against T. mentagrophytes.

| Experimental Assay | Concentration | Result | Reference |

| Fungal Membrane Permeability (SYTOX® Green Uptake) | 1 × MIC | 69.2% increase (P = 0.0043) | [1] |

| 0.5 × MIC | 42.0% increase (P = 0.0158) | [1] | |

| 0.25 × MIC | 13.6% increase (P = 0.0146) | [1] | |

| Intracellular Reactive Oxygen Species (ROS) Production | Not specified | Significant increase (P = 0.0063) | [1][2] |

| DNA Fragmentation (Apoptosis) | Not specified | Significant induction (P = 0.0007) | [1][2] |

Experimental Protocols

This assay evaluates the integrity of the fungal cell membrane following treatment with Macrocarpal C.

-

Cell Culture: Trichophyton mentagrophytes is cultured in an appropriate broth medium.

-

Treatment: Fungal cultures are treated with varying concentrations of Macrocarpal C (e.g., 0.25 × MIC, 0.5 × MIC, and 1 × MIC) for 24 hours.[1] A negative control (untreated) and positive controls (e.g., terbinafine hydrochloride, nystatin) are included.[1]

-

Staining: SYTOX® Green, a fluorescent dye that only enters cells with compromised membranes, is added to the cultures at a final concentration of 0.5 µM.

-

Analysis: The fluorescence intensity, which is proportional to the number of cells with damaged membranes, is measured using a fluorescence spectrophotometer at an excitation wavelength of 488 nm and an emission wavelength of 540 nm.[2]

This protocol measures the generation of intracellular ROS, an indicator of oxidative stress.

-

Cell Culture and Treatment: Fungal cells are cultured and treated with Macrocarpal C as described above.

-

Probing: 5-(and-6)-carboxy-2′,7′-dihydrodichlorofluorescein diacetate (carboxy-H2DCFDA), a cell-permeable fluorogenic probe, is added to the fungal cultures at a final concentration of 25 µM and incubated for 30 minutes at 37°C.[2]

-

Analysis: Inside the cells, carboxy-H2DCFDA is deacetylated and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is measured at an excitation wavelength of 488 nm and an emission wavelength of 540 nm.[2]

The terminal deoxynucleotidyl transferase dUTP nick-end labeling (TUNEL) assay is employed to detect DNA fragmentation, a hallmark of apoptosis.

-

Cell Preparation and Treatment: Fungal cells are treated with Macrocarpal C.

-

TUNEL Staining: The assay is performed using a commercially available TUNEL kit, following the manufacturer's instructions. This involves fixing the cells, permeabilizing them, and then incubating with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and fluorescein-labeled dUTP.

-

Analysis: TdT incorporates the labeled dUTP at the 3'-hydroxyl ends of fragmented DNA. The resulting fluorescence is then quantified to determine the extent of apoptosis.

Visualization of Antifungal Experimental Workflow

Proposed Antifungal Mechanism of Action of Macrocarpal C

References

An In-depth Technical Guide on the Initial Hypothesized Mechanism of Action of Macrocarpals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrocarpals are a class of sesquiterpenoid natural products isolated from various species of the Eucalyptus plant, such as Eucalyptus globulus and Eucalyptus macrocarpa[1][2]. This guide focuses on the initial hypothesized mechanism of action of several key macrocarpals, including Macrocarpal A, B, and C, based on available preclinical research. These compounds have demonstrated a range of biological activities, including antibacterial, antifungal, and potential anticancer effects[3][4][5][6][7]. The primary mechanism of action appears to be multifaceted, involving the disruption of cellular membranes, induction of oxidative stress, and interference with key signaling pathways.

Core Biological Activities and Hypothesized Mechanisms

The biological activities of macrocarpals have been investigated in various contexts, leading to several initial hypotheses regarding their mechanisms of action. These are summarized below and detailed in the subsequent sections.

1. Antimicrobial and Antifungal Activity: The most well-documented activity of macrocarpals is their ability to inhibit the growth of various pathogens. The proposed mechanism centers on the disruption of microbial cell membranes, leading to increased permeability and subsequent cell death.

2. Anticancer Activity: Preliminary studies suggest that macrocarpals can inhibit the growth of cancer cells. The hypothesized mechanisms include the induction of apoptosis (programmed cell death) and the destruction of the cellular cytoskeleton[3].

3. Enzyme Inhibition: Certain macrocarpals have been shown to inhibit specific enzymes, such as dipeptidyl peptidase 4 (DPP-4), suggesting a potential role in metabolic regulation[8].

Detailed Mechanistic Insights

Antifungal Mechanism of Action: A Case Study of Macrocarpal C

A study on the antifungal mode of action of Macrocarpal C against the dermatophyte Trichophyton mentagrophytes provides significant insights into its mechanism[5].

Experimental Approach: The study utilized a bioassay-guided fractionation to isolate Macrocarpal C from the fresh leaves of Eucalyptus globulus[5]. The antifungal activity was then characterized through a series of in vitro assays to assess its impact on fungal membrane permeability, reactive oxygen species (ROS) production, and DNA fragmentation[5].

Key Findings:

-

Increased Membrane Permeability: Treatment with Macrocarpal C led to a significant, dose-dependent increase in the permeability of the fungal membrane. This was demonstrated by an increased uptake of SYTOX® Green, a fluorescent dye that can only enter cells with compromised membranes[5].

-

Induction of Oxidative Stress: Macrocarpal C was found to trigger an increase in intracellular ROS in the fungal cells. The accumulation of ROS can lead to cellular damage and apoptosis[5].

-

DNA Fragmentation: The study also revealed that Macrocarpal C induces apoptosis in fungal cells, as evidenced by DNA fragmentation detected through a TUNEL assay[5].

Hypothesized Antifungal Signaling Pathway: The findings suggest a multi-pronged attack on fungal cells. The initial disruption of the cell membrane likely facilitates the entry of the compound and triggers a cascade of events, including the production of ROS and subsequent DNA damage, ultimately leading to apoptotic cell death.

DOT script for Antifungal Mechanism of Macrocarpal C

Caption: Hypothesized antifungal mechanism of Macrocarpal C.

Anticancer Mechanism of Action: A Focus on Macrocarpal I

Research on Macrocarpal I has shed light on its potential as an anticancer agent, particularly in the context of colorectal cancer (CRC)[3].

Experimental Approach: In this study, four protein molecules associated with CRC growth and metastasis (PRL-3, CLIC4, THBS2, and BGN) were selected as drug targets. A screening of small molecule compounds identified Macrocarpal I as a potent inhibitor of CRC cell proliferation[3]. The effects of Macrocarpal I were then evaluated on CRC cell lines and in a nude mouse model of subcutaneous tumorigenesis[3].

Key Findings:

-

Inhibition of Cell Proliferation and Colony Formation: Macrocarpal I was effective in inhibiting the proliferation and colony-forming ability of CRC cells in vitro[3].

-

Tumor Growth Inhibition in Vivo: In the nude mouse model, Macrocarpal I was shown to inhibit subcutaneous tumorigenesis[3].

-

Cytoskeletal Disruption and Apoptosis: The compound was observed to destroy the cytoskeleton of CRC cells and promote apoptosis[3].

-

Modulation of Kinase Activity and DNA Repair: RNA-sequencing analysis suggested that the mechanism of action involves effects on kinase activity, the cytoskeleton, and DNA repair pathways[3].

Hypothesized Anticancer Signaling Pathway: The initial hypothesis for Macrocarpal I's anticancer activity involves a multi-target approach. By potentially binding to and inhibiting key proteins involved in cancer progression, it disrupts essential cellular processes such as cell structure maintenance and proliferation, ultimately leading to apoptotic cell death.

DOT script for Anticancer Mechanism of Macrocarpal I

Caption: Hypothesized anticancer mechanism of Macrocarpal I.

Quantitative Data Summary

| Compound | Biological Activity | Cell Line/Organism | Key Quantitative Data | Reference |

| Macrocarpal A | Antibacterial | Bacillus subtilis, Staphylococcus aureus | Not specified | [2] |

| Intestinal Permeability | Caco-2 cells | P(app): (1.70±0.06)x10⁻⁶ cm/s | [9] | |

| Macrocarpal B | Intestinal Permeability | Caco-2 cells | P(app): (1.99±0.10)x10⁻⁶ cm/s | [9] |

| Macrocarpal C | Antifungal (MIC) | Trichophyton mentagrophytes | 1.95 µg/mL | [5] |

| Fungal Membrane Permeability | Trichophyton mentagrophytes | 69.2% increase in SYTOX® Green uptake at 1x MIC | [5] | |

| DPP-4 Inhibition | - | 90% inhibition at 50 µM | [8] | |

| Macrocarpal I | Anticancer | Colorectal cancer cells | Inhibition rate was the highest among tested compounds | [3] |

Experimental Protocols

Antifungal Activity of Macrocarpal C

-

Isolation: Macrocarpal C was isolated from the n-hexane fraction of a 95% ethanol extract of fresh Eucalyptus globulus leaves using chromatographic purification[5].

-

Minimum Inhibitory Concentration (MIC) Determination: The MIC of Macrocarpal C against T. mentagrophytes was determined using the standard M38-A2 method from the Clinical Laboratory Standards Institute (CLSI)[5].

-

Fungal Membrane Permeability Assay: T. mentagrophytes cells were treated with Macrocarpal C at different concentrations (0.25x, 0.5x, and 1x MIC). The uptake of SYTOX® Green dye was measured to assess membrane permeability[5].

-

Reactive Oxygen Species (ROS) Production Assay: Intracellular ROS production was measured using the cell-permeable fluorogenic probe 5-(and-6)-carboxy-2′,7′-dihydrodichlorofluorescein diacetate[5].

-

DNA Fragmentation (TUNEL) Assay: DNA fragmentation, an indicator of apoptosis, was detected using a terminal deoxynucleotidyl transferase dUTP nick-end labeling (TUNEL) assay[5].

DOT script for Antifungal Experimental Workflow

Caption: Experimental workflow for antifungal activity assessment.

Anticancer Activity of Macrocarpal I

-

Compound Screening: Small molecule compounds were screened based on their ability to bind to four target proteins: PRL-3, CLIC4, THBS2, and BGN[3].

-

Cell Culture: Colorectal cancer cell lines were used for in vitro experiments.

-

Cell Proliferation and Colony Formation Assays: The effect of Macrocarpal I on the growth and colony-forming ability of CRC cells was assessed.

-

In Vivo Tumorigenesis Model: Subcutaneous tumors were established in nude mice, and the effect of Macrocarpal I treatment on tumor growth was monitored[3].

-

RNA-Sequencing Analysis: RNA-seq was performed to determine the molecular mechanism through which Macrocarpal I inhibited the progression of CRC[3].

Conclusion and Future Directions

The initial hypotheses surrounding the mechanism of action of macrocarpals suggest that these natural products are promising candidates for further drug development. Their multifaceted modes of action, targeting fundamental cellular processes such as membrane integrity, oxidative stress, and key signaling pathways, make them attractive for applications in infectious diseases and oncology.

Future research should focus on:

-

Target Deconvolution: Precisely identifying the molecular targets of different macrocarpals.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity.

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds.

-

In Vivo Efficacy Studies: Evaluating the therapeutic potential of macrocarpals in more advanced preclinical models of disease.

This in-depth guide provides a foundational understanding of the initial hypothesized mechanisms of action of macrocarpals, offering a valuable resource for researchers and scientists in the field of drug discovery and development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. tandfonline.com [tandfonline.com]

- 3. The inhibition of colorectal cancer growth by the natural product macrocarpal I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Macrocarpal A | CAS:132951-90-7 | Manufacturer ChemFaces [chemfaces.com]

Therapeutic Potential of Macrocarpals: A Technical Review for Drug Development

Introduction

Macrocarpals are a class of phloroglucinol-terpene derivatives, natural compounds predominantly isolated from plants of the Eucalyptus species. These compounds have garnered significant interest in the scientific community for their diverse and potent pharmacological activities. This technical guide provides a comprehensive review of the existing literature on the therapeutic potential of macrocarpals, with a focus on their anti-inflammatory, anticancer, antioxidant, antidiabetic, and antimicrobial properties. The information is presented to aid researchers, scientists, and drug development professionals in their exploration of these promising natural products.

Quantitative Data Summary

The following tables summarize the key quantitative data from various studies on the therapeutic activities of macrocarpals and extracts from plants rich in these compounds.

Table 1: Antimicrobial Activity of Macrocarpals

| Compound/Extract | Organism | Activity | Result | Reference |

| Macrocarpal A | Bacillus subtilis PCI219 | Antibacterial | MIC < 0.2 µg/mL | [1] |

| Macrocarpal A | Staphylococcus aureus FDA209P | Antibacterial | MIC = 0.4 µg/mL | [1] |

| Macrocarpals B-G | Bacillus subtilis | Antibacterial | - | [2] |

| Macrocarpals B-G | Staphylococcus aureus | Antibacterial | - | [2] |

| Macrocarpal C | Trichophyton mentagrophytes | Antifungal | MIC = 1.95 µg/mL | [3] |

| Macrocarpal C | Trichophyton rubrum | Antifungal | - | [3] |

| Macrocarpal C | Paecilomyces variotii | Antifungal | - | [3] |

MIC: Minimum Inhibitory Concentration

Table 2: Anti-inflammatory and Antioxidant Activity

| Extract/Compound | Assay | Activity | Result | Reference |

| Phaleria macrocarpa pericarp extract | DPPH radical scavenging | Antioxidant | 71.97% inhibition | [4][5] |

| Phaleria macrocarpa mesocarp extract | DPPH radical scavenging | Antioxidant | 62.41% inhibition | [4][5] |

| Phaleria macrocarpa pericarp extract | Ferric reducing antioxidant power | Antioxidant | 92.35% | [4][5] |

| Phaleria macrocarpa mesocarp extract | Ferric reducing antioxidant power | Antioxidant | 78.78% | [4][5] |

| Phaleria macrocarpa pericarp extract | NO scavenging | Antioxidant | 65.68% inhibition | [4][5] |

| Phaleria macrocarpa mesocarp extract | NO scavenging | Antioxidant | 53.45% inhibition | [4][5] |

| Phaleria macrocarpa pericarp extract | NO synthesis inhibition (LPS/IFN-γ stimulated RAW 264.7 cells) | Anti-inflammatory | 63.4 ± 1.4% inhibition | [4][6] |

| Phaleria macrocarpa mesocarp extract | NO synthesis inhibition (LPS/IFN-γ stimulated RAW 264.7 cells) | Anti-inflammatory | 69.5 ± 1.4% inhibition | [4][6] |

| Predimenol (P. macrocarpa extract) | COX-2, iNOS, TNF-α, IL-1β, IL-2, IL-6 | Anti-inflammatory | Downregulation | [7] |

DPPH: 2,2-diphenyl-1-picrylhydrazyl; NO: Nitric Oxide; LPS: Lipopolysaccharide; IFN-γ: Interferon-gamma; COX-2: Cyclooxygenase-2; iNOS: Inducible Nitric Oxide Synthase; TNF-α: Tumor Necrosis Factor-alpha; IL: Interleukin

Table 3: Cytotoxic and Anticancer Activity

| Extract/Compound | Cell Line | Activity | Result (IC50) | Reference |

| Phaleria macrocarpa methanol extract | SKOV-3 (ovarian cancer) | Cytotoxic | 7.75 ± 2.56 µg/mL (72h) | [8] |

| Phaleria macrocarpa chloroform extract | MDA-MB231 (breast cancer) | Cytotoxic | 7.80 ± 1.57 µg/mL (48h) | [8] |

| Phalerin (P. macrocarpa) | Myeloma cell line | Cytotoxic | 83 µg/mL | [9] |

| Macrocarpal I | Colorectal cancer cells | Antiproliferative | Effective inhibition | [10] |

IC50: Half-maximal inhibitory concentration

Table 4: Antidiabetic Activity (DPP-4 Inhibition)

| Compound | Concentration | Activity | Result | Reference |

| Macrocarpal A | 500 µM | DPP-4 Inhibition | ~30% inhibition | [11] |

| Macrocarpal B | 500 µM | DPP-4 Inhibition | ~30% inhibition | [11] |

| Macrocarpal C | 50 µM | DPP-4 Inhibition | ~90% inhibition | [11] |

DPP-4: Dipeptidyl peptidase-4

Experimental Protocols

This section details the methodologies for key experiments cited in the literature on macrocarpals.

1. Antimicrobial Activity Assessment (Minimum Inhibitory Concentration - MIC)

The MIC of macrocarpals against various microbial strains is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

-

Preparation of Macrocarpal Solutions: A stock solution of the macrocarpal is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). Serial twofold dilutions of the stock solution are then made in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth for bacteria or RPMI 1640 medium for fungi.

-

Incubation: An equal volume of the microbial inoculum is added to each well containing the serially diluted macrocarpal. The plates are incubated at 35-37°C for 18-24 hours for bacteria and at a temperature and duration appropriate for the fungal species being tested.

-

Determination of MIC: The MIC is defined as the lowest concentration of the macrocarpal that completely inhibits visible growth of the microorganism.

2. Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay measures the ability of a compound to act as a free radical scavenger.

-

Reaction Mixture: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared. In a microplate well or a cuvette, a specific volume of the macrocarpal solution (at various concentrations) is mixed with the DPPH solution.

-

Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPPH solution without the sample, and Abs_sample is the absorbance of the reaction mixture with the sample.

3. Anti-inflammatory Activity (Nitric Oxide Inhibition Assay in RAW 264.7 Macrophages)

This assay assesses the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Culture and Treatment: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) and seeded in 96-well plates. The cells are then pre-treated with various concentrations of the macrocarpal for a specific duration (e.g., 1 hour).

-

Stimulation: After pre-treatment, the cells are stimulated with LPS (and in some cases, also with interferon-gamma, IFN-γ) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.

-

Incubation: The cells are incubated for a further period (e.g., 24 hours).

-

Measurement of Nitrite: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at around 540 nm.

-

Calculation: The amount of NO produced is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is then calculated.

4. Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding and Treatment: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight. The cells are then treated with various concentrations of the macrocarpal or vehicle control for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, the medium is removed, and fresh medium containing MTT is added to each well. The plate is incubated for a few hours to allow the mitochondrial dehydrogenases in viable cells to convert the water-soluble MTT into an insoluble formazan.

-

Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals, resulting in a colored solution.

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

-

Calculation: The cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Macrocarpals exert their therapeutic effects by modulating various cellular signaling pathways. The following diagrams illustrate some of the key pathways involved.

Caption: Macrocarpals' anti-inflammatory action via NF-κB inhibition.

Caption: Macrocarpals induce apoptosis by regulating Bcl-2 and Bax.

Caption: Antifungal mechanism of Macrocarpal C.

Conclusion and Future Directions

The available literature strongly supports the therapeutic potential of macrocarpals across a spectrum of diseases. Their potent antimicrobial, anti-inflammatory, antioxidant, and anticancer activities make them attractive candidates for further drug development. In particular, the ability of certain macrocarpals to inhibit DPP-4 presents a novel avenue for the development of new antidiabetic agents.

Future research should focus on:

-

Isolation and characterization of novel macrocarpal compounds: A vast number of Eucalyptus and other plant species remain unexplored for their macrocarpal content.

-

In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways modulated by different macrocarpals will be crucial for their development as targeted therapies.

-

In vivo efficacy and safety studies: While in vitro studies have shown promising results, robust animal studies are needed to evaluate the efficacy, pharmacokinetics, and safety profiles of these compounds.

-

Structure-activity relationship (SAR) studies: Understanding the relationship between the chemical structure of macrocarpals and their biological activity will enable the design and synthesis of more potent and selective analogs.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antioxidant, anti-inflammatory and cytotoxicity of Phaleria macrocarpa (Boerl.) Scheff Fruit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antioxidant, Anti-inflammatory and Cytotoxicity of Phaleria macrocarpa (Boerl.) Scheff Fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Anti-inflammatory Effect of Predimenol, A Bioactive Extract from Phaleria macrocarpa, through the Suppression of NF-κB and COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phytochemical constituents, nutritional values, phenolics, flavonols, flavonoids, antioxidant and cytotoxicity studies on Phaleria macrocarpa (Scheff.) Boerl fruits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jppres.com [jppres.com]

- 10. The inhibition of colorectal cancer growth by the natural product macrocarpal I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Derivatives and Analogues of Macrocarpal O

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrocarpals are a class of formylated phloroglucinol-terpene derivatives predominantly isolated from various species of the Eucalyptus genus. These compounds have garnered significant scientific interest due to their diverse and potent biological activities, including antibacterial, antifungal, and enzyme inhibitory properties. This technical guide provides a comprehensive overview of the known derivatives and analogues of Macrocarpal O, with a focus on their quantitative biological data, the experimental protocols used for their characterization, and the underlying signaling pathways where applicable.

Known Derivatives and Analogues

A series of Macrocarpal derivatives, designated Macrocarpals A through J, have been isolated and characterized. These compounds share a common structural scaffold, typically consisting of a phloroglucinol core linked to a terpene moiety. Variations in the terpene structure and the substitution pattern on the phloroglucinol ring give rise to the diversity of this family of natural products.

Quantitative Biological Data

The biological activities of various Macrocarpal derivatives have been quantified and are summarized in the tables below for easy comparison.

Table 1: Antimicrobial Activity of Macrocarpal Derivatives

| Compound | Organism | Activity | MIC (µg/mL) | Reference |

| Macrocarpal C | Trichophyton mentagrophytes | Antifungal | 1.95 | [1][2] |

| Macrocarpal H | Oral Pathogenic Microorganisms | Antibacterial | 0.20 - 6.25 | [3] |

| Macrocarpal I | Oral Pathogenic Microorganisms | Antibacterial | 0.20 - 6.25 | [3] |

| Macrocarpal J | Oral Pathogenic Microorganisms | Antibacterial | 0.20 - 6.25 | [3] |

Note: Specific MIC values for Macrocarpals A, B, D, E, F, and G against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus were not available in the reviewed literature, although their activity has been reported[4].

Table 2: Enzyme Inhibitory Activity of Macrocarpal Derivatives

| Compound | Enzyme | Activity | Inhibition Data | Reference |

| Macrocarpal A | Dipeptidyl peptidase-4 (DPP-4) | Inhibition | Modest inhibition at 500 µM | [5][6] |

| Macrocarpal B | Dipeptidyl peptidase-4 (DPP-4) | Inhibition | Modest inhibition at 500 µM | [5][6] |

| Macrocarpal C | Dipeptidyl peptidase-4 (DPP-4) | Inhibition | 90% inhibition at 50 µM | [5][6] |

Table 3: Cytotoxic Activity of Macrocarpal Derivatives

| Compound | Cell Line | Activity | IC50 | Reference |

| Macrocarpal A | Not Specified | Cytotoxicity | < 10 µM | |

| Macrocarpal B | Not Specified | Cytotoxicity | < 10 µM |

*Precise IC50 values were not available in the reviewed literature.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of Macrocarpal derivatives.

Isolation and Purification of Macrocarpals from Eucalyptus Leaves

A general method for the isolation of Macrocarpals involves bioassay-guided fractionation of a crude extract from Eucalyptus leaves.

Protocol:

-

Extraction: Air-dried and powdered Eucalyptus leaves are extracted with an organic solvent, typically methanol or ethanol, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

-

Bioassay-Guided Fractionation: Each fraction is tested for the biological activity of interest (e.g., antimicrobial, enzyme inhibitory). The most active fraction is selected for further purification.

-

Chromatographic Purification: The active fraction is subjected to a series of chromatographic techniques to isolate the pure compounds. This typically involves:

-

Silica Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., n-hexane-ethyl acetate) to separate components based on their affinity for the stationary phase.

-

High-Performance Liquid Chromatography (HPLC): Further purification is achieved using a reversed-phase HPLC column (e.g., C18) with a suitable mobile phase (e.g., methanol-water gradient). Fractions are collected and monitored by UV detection.

-

-

Structure Elucidation: The chemical structure of the purified compounds is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC, HSQC) and Mass Spectrometry (MS).

Semisynthesis of Macrocarpal C from Macrocarpal A

An efficient method for the semisynthesis of Macrocarpal C has been reported via the selective exo-dehydration of Macrocarpal A[7].

Protocol (Conceptual Overview):

-

Starting Material: Purified Macrocarpal A is used as the starting material.

-

Dehydration Reaction: Macrocarpal A is treated with a suitable dehydrating agent under controlled reaction conditions to selectively remove a water molecule, leading to the formation of the double bond characteristic of Macrocarpal C.

-

Purification: The reaction mixture is purified using chromatographic techniques, such as HPLC, to isolate pure Macrocarpal C.

-

Characterization: The identity and purity of the synthesized Macrocarpal C are confirmed by comparing its spectroscopic data (NMR, MS) with that of the natural product.

Antifungal Mechanism of Action Assays for Macrocarpal C

The antifungal mode of action of Macrocarpal C against Trichophyton mentagrophytes has been elucidated through a series of in vitro assays[1].

This assay determines if a compound disrupts the fungal cell membrane.

Protocol:

-

Fungal Culture: T. mentagrophytes is cultured in a suitable broth medium.

-

Treatment: Fungal cells are treated with various concentrations of Macrocarpal C (e.g., 0.25x, 0.5x, and 1x MIC) in the presence of SYTOX® Green dye (typically 0.2 to 5 µM)[8][9][10][11][12]. SYTOX® Green is a fluorescent dye that can only enter cells with compromised plasma membranes.

-

Incubation: The treated cells are incubated for a specific period (e.g., 30 minutes to 1 hour) at an appropriate temperature (e.g., 37°C).

-

Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microplate reader or a fluorescence microscope at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm. An increase in fluorescence indicates membrane damage.

This assay measures the generation of intracellular ROS.

Protocol:

-

Fungal Culture and Treatment: T. mentagrophytes cells are treated with Macrocarpal C at its MIC for different time intervals (e.g., 0.5, 1, and 3 hours)[1].

-

Loading with DCFH-DA: The treated fungal cells are washed and then incubated with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) solution (typically 10-25 µM) for a specified time (e.g., 30 minutes) in the dark[13][14][15][16]. DCFH-DA is a cell-permeable, non-fluorescent probe that is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm. An increase in fluorescence corresponds to an increase in intracellular ROS levels.

This assay detects DNA fragmentation, a hallmark of apoptosis.

Protocol:

-

Fungal Culture and Treatment: T. mentagrophytes cells are treated with Macrocarpal C at its MIC for various durations.

-

Fixation and Permeabilization: The fungal cells are fixed (e.g., with paraformaldehyde) and then permeabilized (e.g., with Triton X-100) to allow entry of the labeling reagents.

-

TUNEL Reaction: The cells are incubated with a TUNEL reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and a fluorescently labeled dUTP (e.g., fluorescein-dUTP)[2][17][18][19][20]. TdT catalyzes the addition of the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

-

Analysis: The cells are then analyzed by fluorescence microscopy or flow cytometry to detect the fluorescent signal, which indicates the presence of DNA fragmentation.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay

This assay is used to determine the inhibitory activity of compounds against the DPP-4 enzyme.

Protocol:

-

Reaction Mixture: A reaction mixture is prepared containing DPP-4 enzyme in a suitable buffer (e.g., Tris-HCl, pH 8.0).

-

Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the Macrocarpal derivatives for a specific time (e.g., 10-30 minutes) at 37°C[5][21][22][23][24].

-

Substrate Addition: A fluorogenic substrate, such as Gly-Pro-AMC (glycyl-prolyl-7-amino-4-methylcoumarin), is added to initiate the enzymatic reaction.

-

Kinetic Measurement: The increase in fluorescence, resulting from the cleavage of the substrate by DPP-4, is monitored over time using a fluorescence plate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

IC50 Calculation: The percentage of inhibition at each compound concentration is calculated, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cytotoxicity Assay (MTT)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Adherent or suspension cells are seeded into a 96-well plate at an appropriate density and allowed to attach or stabilize overnight.

-

Compound Treatment: The cells are treated with various concentrations of the Macrocarpal derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for a further 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent solution) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of ~570 nm[25][26][27][28]. The absorbance is directly proportional to the number of viable cells.

-

IC50 Calculation: The percentage of cell viability is calculated for each concentration, and the IC50 value is determined.

Signaling Pathways and Mechanisms of Action

Antifungal Mechanism of Macrocarpal C

Macrocarpal C exerts its antifungal activity against T. mentagrophytes through a multi-pronged mechanism that ultimately leads to fungal cell death[1].

Caption: Antifungal mechanism of Macrocarpal C.

Macrocarpal A and Ceramide Synthesis in Keratinocytes

Macrocarpal A has been shown to increase ceramide levels in human keratinocytes, which is beneficial for skin barrier function. It achieves this by upregulating the expression of key enzymes involved in the ceramide biosynthesis pathway.

Caption: Macrocarpal A's effect on ceramide synthesis.

Conclusion

The Macrocarpal family of natural products represents a promising source of lead compounds for the development of new therapeutic agents. Their diverse biological activities, coupled with their unique chemical structures, make them attractive targets for further investigation. This technical guide provides a consolidated resource for researchers in the field, summarizing the current knowledge on their derivatives, biological activities, and mechanisms of action. Further research is warranted to fully elucidate the therapeutic potential of these fascinating molecules.

References

- 1. bmglabtech.com [bmglabtech.com]

- 2. Use TUNEL Assays to Assess DNA Fragmentation | AAT Bioquest [aatbio.com]